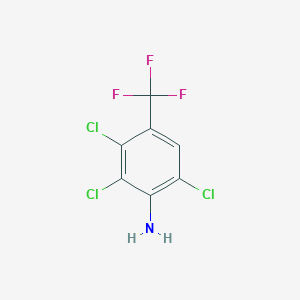

2,3,6-Trichloro-4-(trifluoromethyl)aniline

説明

Synthesis Analysis

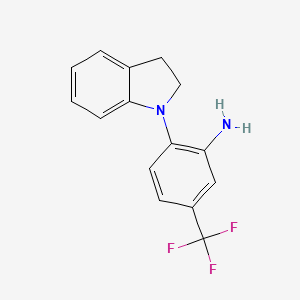

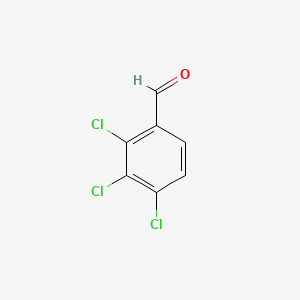

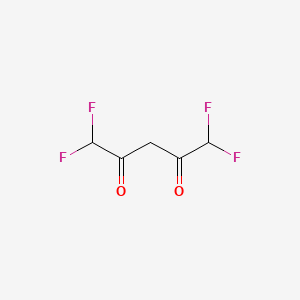

The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .

Molecular Structure Analysis

The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .

Physical And Chemical Properties Analysis

The density of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .

科学的研究の応用

1. Agrochemical and Pharmaceutical Industries

- Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .

- Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Tetrachloronitrobenzene

- Application : 2,4,6-Trichloroaniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used in the synthesis of Tetrachloronitrobenzene .

- Methods : The synthesis involves a Sandmeyer reaction, which converts 2,4,6-Trichloroaniline into 1,2,3,5-Tetrachlorobenzene .

- Results : The result of this reaction is Tetrachloronitrobenzene .

3. Pesticide Intermediates

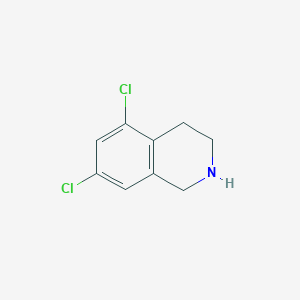

- Application : 2,6-dichloro-4-trifluoromethyl aniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is an important pesticide intermediate. It is used to prepare insecticidal pyrazole type compounds such as the pyrazole type insecticide "Fipronil" .

- Methods : The preparation method involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction .

- Results : The process results in the formation of 2,6-dichloro-4-trifluoromethyl aniline .

4. Organic Synthesis

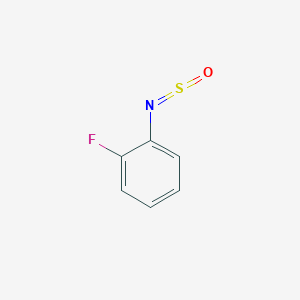

- Application : 2,6-Dichloro-4-(trifluoromethoxy)aniline, a compound related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is a nitrogen compound useful in organic synthesis .

- Methods : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .

- Results : The compound can be used as a building block in the synthesis of various organic compounds .

5. Preparation of Insecticidal Pyrazole Type Compounds

- Application : 2,6-dichloro-4-trifluoromethyl aniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used to prepare insecticidal pyrazole type compounds such as the pyrazole type insecticide "Fipronil" .

- Methods : The preparation method involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction .

- Results : The process results in the formation of 2,6-dichloro-4-trifluoromethyl aniline .

6. Synthetic Building Block

- Application : 4-(Trifluoromethyl)aniline, a compound related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used as a synthetic building block .

- Methods : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .

- Results : The compound can be used as a building block in the synthesis of various organic compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

特性

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOAHTJXJLENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520169 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

CAS RN |

86399-04-4 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)